
2-(4-甲苯磺胺基亚甲基)丙二酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(4-toluidinomethylene)malonate is a chemical compound with the CAS Number: 19056-84-9 . It has a molecular weight of 277.32 . The IUPAC name for this compound is diethyl 2-(4-toluidinomethylene)malonate . It is a diethyl malonate derivative .
Synthesis Analysis
The synthesis of diethyl malonate derivatives like Diethyl 2-(4-toluidinomethylene)malonate often involves the reaction of diethyl malonate with sodium ethoxide to form a resonance-stabilized enolate . This enolate can then be alkylated via an S_N2 reaction .Molecular Structure Analysis
Diethyl 2-(4-toluidinomethylene)malonate contains a total of 39 bonds, including 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
As a diethyl malonate derivative, Diethyl 2-(4-toluidinomethylene)malonate can undergo various chemical reactions. For instance, it can react with urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
Diethyl 2-(4-toluidinomethylene)malonate has a molecular weight of 277.32 . It contains 39 atoms in total, including 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .科学研究应用
Material Science
Diethyl 2-(4-toluidinomethylene)malonate is used in the field of material science . It’s used in the growth and characterization of crystalline specimens for various applications .
Method of Application
The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM) were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters by XRD analysis also confirmed that the crystal system is Triclinic with the space group of Pī .
Results or Outcomes
The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed . It is very clear that the hardness profile of D23DYM increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The negative photoconductive nature as the predominant property and the dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .
Biomedical Applications
Diethyl 2-(4-toluidinomethylene)malonate has potential biomedical applications . It’s tested for its potential use in treating diabetes mellitus .
Method of Application
The potential of D23DYM for treating diabetes mellitus is tested using molecular docking .
Results or Outcomes
The binding affinity values for the standard inhibitor A74DME and investigational compound D23DYM were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . This suggests that D23DYM could be a potential therapeutic agent for diabetes mellitus .
Perfume Industry
Diethyl malonate, a related compound, is used in the perfume industry . It occurs naturally in grapes and strawberries as a colourless liquid with an apple-like odour .
Method of Application
Diethyl malonate is used as a fragrance ingredient in the formulation of perfumes .
Results or Outcomes
The use of diethyl malonate in perfumes contributes to the creation of a variety of scents, enhancing the overall aroma of the product .
Synthesis of Vitamins
Diethyl malonate is also used to synthesize other compounds such as vitamin B1 and vitamin B6 .
Method of Application
The synthesis of vitamins involves complex chemical reactions. In the case of vitamin B1 and B6, diethyl malonate serves as a starting material .
Results or Outcomes
The result of this application is the production of essential vitamins that play a crucial role in maintaining human health .
Adhesive Systems
Methylene malonates, a related group of compounds, are used in the development of energy-efficient, high-performance sustainable adhesive systems .
Method of Application
These adhesive systems are monomer-based and 100 percent reactive . Formulated variations allow for a range of convenient handling times, increased toughness, and increased durability without compromising the ultimate mechanical performance .
Results or Outcomes
These adhesives provide an alternative to traditional solventborne adhesives and are used in a wide range of millwork applications . They demonstrate the benefits of using rapidly curing, one-part, solvent-free adhesive systems .
Synthesis of Barbital
Diethyl 2-(4-toluidinomethylene)malonate could potentially be used in the synthesis of barbiturates .
Method of Application
As a diethyl malonate derivative, it can be combined with urea under the action of a strong base to form a barbiturate .
Results or Outcomes
The result of this application is the production of barbiturates, which are drugs that act as central nervous system depressants .
未来方向
属性
IUPAC Name |
diethyl 2-[(4-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-19-14(17)13(15(18)20-5-2)10-16-12-8-6-11(3)7-9-12/h6-10,16H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEBMBQJMJKSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((p-tolylamino)methylene)malonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

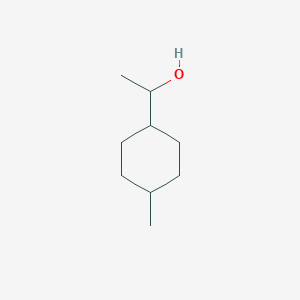
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
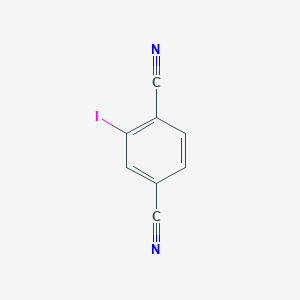
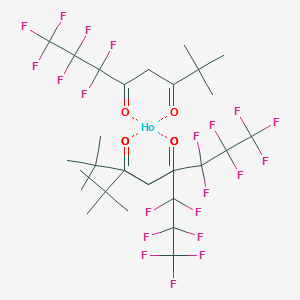
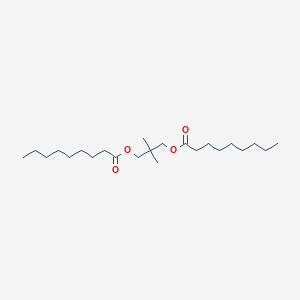
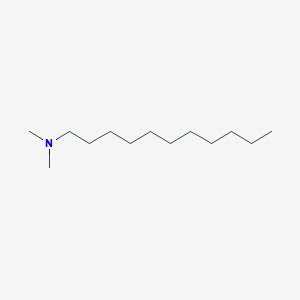
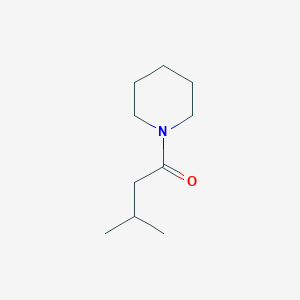
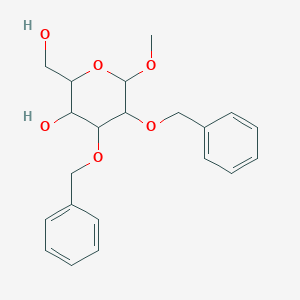
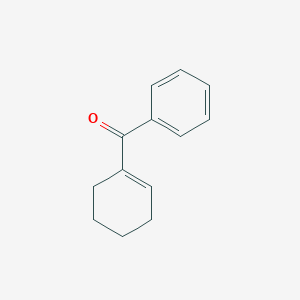
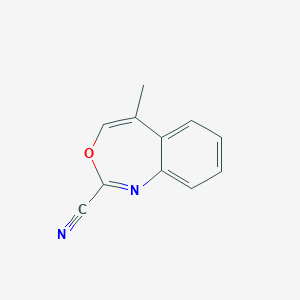
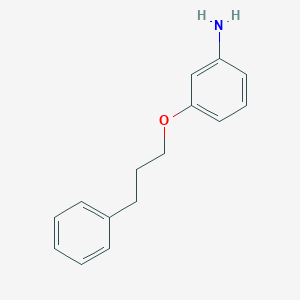

![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)